Beryllium silicate

Catalog No.
S1510713
CAS No.
13598-00-0
M.F
Be2O4Si
M. Wt
110.11 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beryllium silicate

CAS Number

13598-00-0

Product Name

Beryllium silicate

IUPAC Name

diberyllium;silicate

Molecular Formula

Be2O4Si

Molecular Weight

110.11 g/mol

InChI

InChI=1S/2Be.O4Si/c;;1-5(2,3)4/q2*+2;-4

InChI Key

QZVSYHUREAVHQG-UHFFFAOYSA-N

SMILES

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-]

Canonical SMILES

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-]

Description

The exact mass of the compound Beryllium silicate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Beryllium silicate is a chemical compound composed of beryllium, silicon, and oxygen, with the chemical formula Be2SiO4\text{Be}_2\text{SiO}_4. It is a relatively rare mineral typically found in igneous and metamorphic rocks. The compound is known for its hardness and is often utilized as a gemstone. While it is usually colorless, impurities can impart various colors, making it aesthetically appealing for jewelry .

  • Oxidation: This compound can be oxidized to form beryllium oxide and silicon dioxide:
    Be2SiO4+O22BeO+SiO2\text{Be}_2\text{SiO}_4+\text{O}_2\rightarrow 2\text{BeO}+\text{SiO}_2
    Common oxidizing agents include oxygen and hydrogen peroxide.
  • Reduction: Although less common, reduction reactions can occur under specific conditions, potentially yielding elemental beryllium and silicon.
  • Substitution: Beryllium silicate can also undergo substitution reactions where other elements replace beryllium or silicon in the compound. This can involve various metal oxides or silicates as reagents.

Beryllium silicate exhibits significant biological interactions. Once introduced into biological systems, beryllium acts as a hapten, interacting with human leukocyte antigen (HLA) DP presenting cells in the lungs. This interaction leads to the formation of a major histocompatibility complex class II molecule that triggers activation and proliferation of CD4+ T lymphocytes. The resulting inflammatory response is mediated by cytokines, often leading to pulmonary granulomas . Chronic exposure to beryllium compounds is associated with berylliosis, a serious lung disease characterized by decreased lung capacity and hypersensitivity reactions .

Beryllium silicate can be synthesized through various methods:

  • High-Temperature Solid-State Reactions: One common method involves reacting beryllium oxide with silicon dioxide at temperatures ranging from 700°C to 1100°C. This process requires precise control of reaction conditions to ensure the desired product formation .
  • Industrial Production: In industrial settings, beryllium is typically extracted from minerals like beryl and bertrandite. The extracted beryllium is then reacted with silicon dioxide under controlled conditions to synthesize beryllium silicate .

Beryllium silicate has a variety of applications across different fields:

  • Scientific Research: It serves as a reference material for in situ oxygen isotope determination, providing insights into geochemical processes within the Earth's mantle.
  • Biological Studies: Its unique properties make it useful for studying mineral-biological interactions.
  • Industry: Beryllium silicate is employed in producing high-quality ceramics and is also valued as a gemstone in the jewelry industry due to its aesthetic appeal and hardness .

Research on the interactions of beryllium silicate with biological systems has revealed that it can induce immune responses. The interaction with major histocompatibility complex molecules leads to T lymphocyte activation, which plays a crucial role in the pathogenesis of chronic beryllium disease. Studies indicate that iron-storage proteins like ferritin may help mitigate toxicity by sequestering beryllium and preventing its interaction with cellular enzymes .

Beryllium silicate shares similarities with several other beryllium-containing compounds, each possessing unique properties:

Compound NameChemical FormulaNotable Properties
Beryllium oxideBeOHigh thermal conductivity; used in ceramics
Beryllium fluorideBeF2Used in metal production; acts as a catalyst
Beryllium chlorideBeCl2Catalyzes organic reactions; used in electrorefining
BertranditeBe4Si2O7(OH)2A primary ore of beryllium; occurs in metamorphic rocks
PhenakiteBe2SiO4A gemstone; often used in jewelry

Uniqueness: Beryllium silicate is particularly unique due to its combination of beryllium and silicon, resulting in distinct physical and chemical properties. Its rarity and application as a gemstone further distinguish it from other compounds containing beryllium .

Crystalline Framework Architecture

Beryllium silicate’s primary crystalline form, phenakite (Be₂SiO₄), adopts a trigonal R-3 space group with a three-dimensional framework [1] [2]. The structure features two inequivalent beryllium sites, each bonded to four oxygen atoms to form BeO₄ tetrahedra. These tetrahedra share corners with both adjacent BeO₄ units and SiO₄ tetrahedra, creating a interconnected network (Figure 1).

Table 1: Structural Parameters of Be₂SiO₄ (Phenakite)

ParameterValue(s)
Space groupR-3
Be–O bond lengths1.64–1.67 Å (Site 1), 1.65–1.67 Å (Site 2)
Si–O bond length1.65 Å
Oxygen coordinationTrigonal planar (2 Be + 1 Si)

In the first Be²⁺ site, BeO₄ tetrahedra exhibit bond length variations (1.64–1.67 Å), while the second site shows a more uniform distribution (1.65 Å average) [1]. Silicon atoms occupy tetrahedral sites, with all Si–O bonds fixed at 1.65 Å. Oxygen atoms reside in trigonal planar geometries, coordinating two Be²⁺ and one Si⁴⁺ ion [1]. This configuration stabilizes the framework through corner-sharing, minimizing lattice strain.

Structural Variations and Polymorphs

Beryllium silicate exhibits polymorphism, with phenakite (Be₂SiO₄) and beryl (Be₃Al₂(SiO₃)₆) representing distinct structural classes [3]. Phenakite’s trigonal framework contrasts with beryl’s hexagonal ring-silicate structure, where Be²⁺ and Al³⁺ ions occupy tetrahedral and octahedral sites, respectively.

Table 2: Comparison of Beryllium Silicate Polymorphs

PropertyPhenakite (Be₂SiO₄)Beryl (Be₃Al₂(SiO₃)₆)
Crystal systemTrigonalHexagonal
CoordinationBeO₄, SiO₄ tetrahedraBeO₄, AlO₆ polyhedra
ConnectivityCorner-sharing chainsSix-membered silicate rings
Density (g/cm³)2.92–2.97 [2]2.76–2.90

High-pressure studies on analogous compounds (e.g., BeP₂N₄) suggest that beryllium silicates may adopt spinel-type polymorphs under extreme conditions [4]. These phases, characterized by face-centered cubic symmetry and mixed tetrahedral-octahedral coordination, exhibit enhanced mechanical properties due to increased covalent bonding [4].

Quantum Mechanical Calculations

Density functional theory (DFT) calculations reveal that phenakite is a wide band-gap semiconductor (∼6 eV), with conduction bands dominated by Be-2p and O-2p orbitals [4]. Electron effective masses at the conduction band minima are relatively small (∼0.5 m₀), indicating high carrier mobility. Hybrid functional corrections (HSE06) refine band gap estimates, aligning with experimental optical absorption edges [4].

For hypothetical spinel-type Be₂SiO₄, DFT predicts a 27% increase in bulk modulus (279 GPa vs. 222 GPa in phenakite) due to denser atomic packing and stronger P–N-like covalent interactions [4]. These simulations highlight the role of pressure-induced orbital hybridization in stabilizing high-pressure polymorphs.

Ab Initio Simulation Approaches

Ab initio molecular dynamics (AIMD) simulations quantify the thermodynamic stability of beryllium silicate phases. The phonon dispersion spectrum of phenakite shows no imaginary frequencies, confirming dynamical stability at ambient conditions [4]. Finite-element analysis of stress-strain relationships predicts a Young’s modulus of 320 GPa for the spinel-type phase, surpassing many engineering ceramics [4].

Table 3: Simulated Mechanical Properties of Be₂SiO₄ Polymorphs

PropertyPhenakite [4]Spinel-type [4]
Bulk modulus (GPa)222279
Shear modulus (GPa)145240
Young’s modulus (GPa)320500
Poisson’s ratio0.2380.175

These results underscore the efficacy of ab initio methods in predicting mechanical behavior, guiding synthetic efforts toward high-strength materials.

Tetrahedral Coordination Environment Analysis

The BeO₄ tetrahedra in phenakite exhibit bond angles of 104–112°, deviating from ideal tetrahedral symmetry (109.5°) [1]. This distortion arises from edge-sharing constraints with adjacent SiO₄ units. Löwdin charge analysis reveals significant charge transfer (∼1.2 e⁻) from Be to O, polarizing the tetrahedra and enhancing framework rigidity [4].

In contrast, beryl’s silicate rings permit uniform tetrahedral angles (∼109.5°), reducing lattice strain. The inclusion of Al³⁺ in octahedral sites introduces additional charge-balancing constraints, favoring ring formation over chain structures [3]. First-principles calculations attribute phenakite’s higher density to tighter oxygen packing in the trigonal lattice [4].

Other CAS

15191-85-2

Wikipedia

Beryllium silicate

Use Classification

Health Hazards -> Carcinogens

Dates

Modify: 2023-07-17

Explore Compound Types